molecular formula C6H4BrN3 B11716056 3-Amino-5-bromoisonicotinonitrile

3-Amino-5-bromoisonicotinonitrile

Cat. No.: B11716056
M. Wt: 198.02 g/mol
InChI Key: OBSQCTDNOICHFJ-UHFFFAOYSA-N
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Description

3-Amino-5-bromoisonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the 3-position and a bromine atom at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by the introduction of an amino group. One common method is the reaction of isonicotinonitrile with bromine in the presence of a suitable solvent and catalyst to yield 5-bromoisonicotinonitrile. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromoisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-5-bromoisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromoisonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromoisonicotinonitrile is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

3-amino-5-bromopyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSQCTDNOICHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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